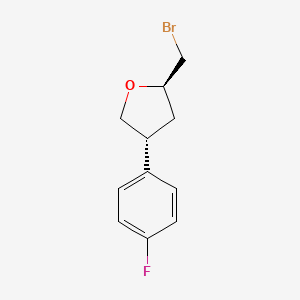![molecular formula C8H13NO B13198782 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropyl group, a prop-2-en-1-yl group, and an amino group attached to an ethanone backbone. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 3-amino-1-propene . Another approach involves the reaction of acetone with ammonia to produce 3-amino-1-propene . These intermediates can then be further reacted with cyclopropyl ketone under appropriate conditions to form the desired compound.
Análisis De Reacciones Químicas
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction yields.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Although not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-propen-1-one: This compound shares the cyclopropyl and propenyl groups but lacks the amino group, resulting in different chemical properties and reactivity.
1-Cyclopropyl-2,4-cyclononadien-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research purposes.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-(prop-2-enylamino)ethanone |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-8(10)7-3-4-7/h2,7,9H,1,3-6H2 |
Clave InChI |
BKTIINPHOUSKHF-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


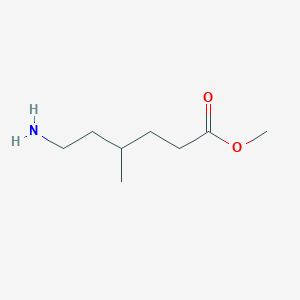

![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
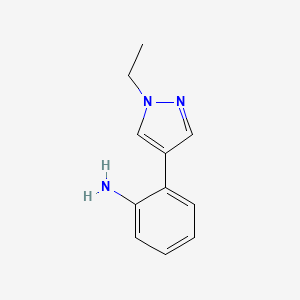
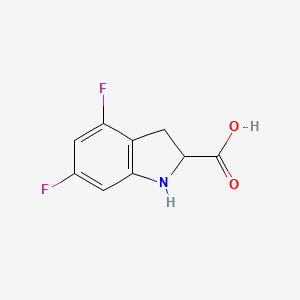


![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)
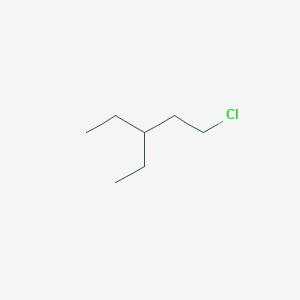

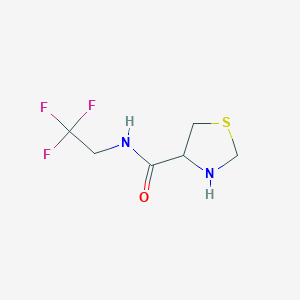
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
